Bis(4-oxo-4H-1-benzopyran-2-carboxylato-O1,O2)magnesium

Description

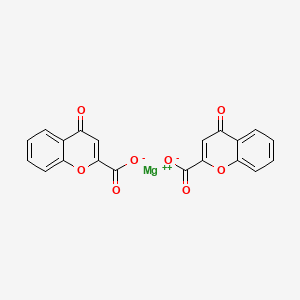

Bis(4-oxo-4H-1-benzopyran-2-carboxylato-O1,O2)magnesium is a magnesium coordination complex derived from the deprotonated form of 4-oxo-4H-1-benzopyran-2-carboxylic acid. The compound features a central magnesium ion chelated by two benzopyranone carboxylate ligands through their oxygen atoms (O1 and O2).

Properties

CAS No. |

94246-72-7 |

|---|---|

Molecular Formula |

C20H10MgO8 |

Molecular Weight |

402.6 g/mol |

IUPAC Name |

magnesium;4-oxochromene-2-carboxylate |

InChI |

InChI=1S/2C10H6O4.Mg/c2*11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8;/h2*1-5H,(H,12,13);/q;;+2/p-2 |

InChI Key |

XWAZDAVIEVMSPP-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)[O-].C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)[O-].[Mg+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)magnesium typically involves the reaction of 4-oxo-4H-1-benzopyran-2-carboxylic acid with a magnesium salt, such as magnesium chloride or magnesium acetate, under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)magnesium may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)magnesium can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: It can be reduced to form reduced derivatives.

Substitution: The compound can participate in substitution reactions where one or more ligands are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)magnesium include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from the reactions of bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)magnesium depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or peroxides, while reduction reactions may produce reduced derivatives .

Scientific Research Applications

Bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)magnesium has a wide range of scientific research applications, including:

Chemistry: It is used as a catalyst or reagent in organic synthesis reactions, facilitating the formation of various organic compounds.

Biology: The compound exhibits potential biological activity and is studied for its effects on biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

Mechanism of Action

The mechanism of action of bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)magnesium involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research .

Comparison with Similar Compounds

Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound | Mg(C₁₀H₅O₄)₂ | ~402.59 | Benzopyranone, carboxylate, Mg²⁺ coordination |

| 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-methoxyphenyl)-6-methyl- (CAS 14004-55-8) | C₁₇H₁₄O₅ | 298.29 | Benzopyranone, hydroxyl, methoxy |

| 4′-(4-Hydroxybenzylidene)-bis-[3-(2′,4′-dihydroxy benzoyl)-1H-2-benzopyran-1-one] | C₃₉H₂₅O₁₁ | 669.0 | Bis-benzopyranone, lactone, hydroxyl, carbonyl |

Key Observations :

- Molecular Weight: The magnesium complex (402.59 g/mol) is intermediate in size between the simpler benzopyranone derivative (298.29 g/mol) and the larger bis-benzopyranone compound (669.0 g/mol) .

- The bis-benzopyranone in exhibits lactone and carbonyl groups, which may reduce solubility but increase rigidity .

Stability and Reactivity

- Thermal Stability : Magnesium complexes, such as those used in refractory linings (e.g., doloma magnesia), often exhibit high thermal stability due to strong Mg–O bonds . By analogy, this compound is expected to resist decomposition at elevated temperatures.

- Chemical Reactivity: The parent benzopyranone compound (CAS 14004-55-8) is classified as acutely toxic and a skin/eye irritant, likely due to reactive hydroxyl and methoxy groups . In contrast, the magnesium complex’s coordination structure may mitigate reactivity by stabilizing the ligand, reducing acute toxicity risks.

Biological Activity

Bis(4-oxo-4H-1-benzopyran-2-carboxylato-O1,O2)magnesium, with the CAS number 94246-72-7, is a magnesium salt of a benzopyran derivative. This compound has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Understanding its biological activity is essential for exploring its therapeutic applications.

- Molecular Formula : C20H10MgO8

- Molecular Weight : 402.6 g/mol

- Structure : The compound features a magnesium ion coordinated to two 4-oxo-4H-1-benzopyran-2-carboxylate ligands, which may influence its interaction with biological systems.

Antioxidant Activity

Research has indicated that compounds similar to bis(4-oxo-4H-1-benzopyran-2-carboxylato-O1,O2) exhibit significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related diseases.

Case Study : In vitro studies demonstrated that derivatives of benzopyran can scavenge free radicals effectively, suggesting that bis(4-oxo-4H-1-benzopyran-2-carboxylato-O1,O2) may share this capability.

Anti-inflammatory Effects

Inflammation is a critical factor in various chronic diseases. Some studies suggest that benzopyran derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Findings : A study on related compounds showed a marked reduction in the levels of inflammatory markers in cell cultures treated with benzopyran derivatives, indicating potential therapeutic roles for bis(4-oxo-4H-1-benzopyran-2-carboxylato-O1,O2) in inflammatory conditions.

Anticancer Properties

The anticancer potential of benzopyran derivatives has been explored in several studies. These compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Research Data :

A study conducted on various cancer cell lines revealed that certain benzopyran derivatives exhibited cytotoxic effects. The mechanism was linked to the induction of apoptosis and disruption of cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.5 | Apoptosis induction |

| HeLa | 12.3 | Cell cycle arrest |

| A549 | 18.7 | Inhibition of proliferation |

Interaction with Sigma Receptors

Recent studies have highlighted the interaction between benzopyran derivatives and sigma receptors (σRs), which play roles in cell signaling and apoptosis. Activation of σRs by these compounds may lead to increased intracellular calcium levels, promoting apoptotic pathways in cancer cells.

Modulation of Enzymatic Activity

Benzopyran derivatives have been shown to modulate various enzymatic activities, including those involved in oxidative stress responses and inflammation. This modulation can enhance the therapeutic efficacy of bis(4-oxo-4H-1-benzopyran-2-carboxylato-O1,O2).

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing Bis(4-oxo-4H-1-benzopyran-2-carboxylato-O1,O2)magnesium, and how can purity be validated?

- Methodology : Ligand synthesis precedes complexation. For example, the benzopyran-2-carboxylate ligand can be prepared via esterification of 4-oxo-4H-1-benzopyran-2-carboxylic acid derivatives (e.g., ethyl ester analogs as in UW). Metal coordination is achieved by reacting the ligand with magnesium salts (e.g., MgCl₂) in anhydrous ethanol under reflux.

- Purity Validation : Use HPLC with UV detection (λ = 254 nm) and compare retention times to standards. Confirm via elemental analysis (C, H, O, Mg) and FTIR to verify ligand-metal coordination (e.g., shifts in carboxylate C=O stretching frequencies) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Handling : Avoid skin/eye contact and inhalation by using nitrile gloves, fume hoods, and safety goggles. Static electricity risks during transfer require grounded equipment ( ) .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 4°C. Desiccate to prevent hydrolysis, as moisture may disrupt the Mg-carboxylate bond ( ) .

Advanced Research Questions

Q. What experimental designs are suitable for studying the coordination geometry and electronic properties of this magnesium complex?

- Methodology :

- X-ray Diffraction (XRD) : Single-crystal XRD to resolve Mg²⁺ coordination (likely octahedral or tetrahedral). Compare bond lengths/angles to DFT-optimized structures ( ) .

- Spectroscopy : UV-Vis (charge-transfer transitions), EPR (if paramagnetic impurities exist), and solid-state NMR (¹³C, ²⁵Mg) to probe electronic environments.

- Table : Key spectral markers for validation:

| Technique | Expected Observations |

|---|---|

| FTIR | ν(C=O) ~1650–1700 cm⁻¹ (ligand), shift upon Mg coordination |

| UV-Vis | π→π* transitions (250–350 nm), metal-ligand charge transfer bands |

| XRD | Mg-O bond lengths ~2.0–2.2 Å |

Q. How can researchers address contradictory data in solubility or reactivity studies of this compound?

- Troubleshooting Framework :

Control Variables : Test solubility in aprotic (DMF, DMSO) vs. protic (H₂O, MeOH) solvents. Document pH and temperature ( ) .

Contamination Checks : Use ICP-MS to detect trace metal impurities (e.g., Ca²⁺, Fe³⁺) that may alter reactivity.

Replicate Conditions : Compare results under inert vs. ambient atmospheres to rule out oxidative degradation ( ) .

- Statistical Analysis : Apply factorial design ( ) to isolate factors (e.g., solvent polarity, concentration) contributing to discrepancies .

Q. What computational models best predict the catalytic or photophysical behavior of this magnesium complex?

- Methodology :

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-311+G(d,p). Calculate HOMO-LUMO gaps to predict redox activity ( ) .

- Molecular Dynamics (MD) : Simulate solvent interactions to explain solubility trends (e.g., polarizable continuum models).

- TD-DFT : Correlate computed excited states with experimental UV-Vis/CD spectra to assign electronic transitions.

Theoretical and Methodological Integration

Q. How can researchers align studies of this compound with broader theories in coordination chemistry or materials science?

- Conceptual Framework : Link to ligand field theory (Mg²⁺ as a hard acid) or supramolecular chemistry (self-assembly via π-stacking of benzopyran moieties) ( ) .

- Experimental Validation : Design ligand analogs (e.g., 4-methoxyphenyl substituents as in ) to test steric/electronic effects on Mg²⁺ coordination .

Data Contradiction and Reproducibility

Q. What strategies ensure reproducibility in kinetic studies of ligand substitution reactions involving this complex?

- Protocol Standardization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.